molecular formula C14H20N2O4 B386272 N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide CAS No. 346639-61-0

N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide

Cat. No.: B386272
CAS No.: 346639-61-0
M. Wt: 280.32g/mol
InChI Key: BUYSZVKIBJZCKP-UHFFFAOYSA-N
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Description

N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its unique structure, which includes an acetamidoethoxy group attached to a phenoxyethyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide typically involves a multi-step process. One common synthetic route starts with the reaction of 2-acetamidoethanol with 3-bromophenol to form 3-(2-acetamidoethoxy)phenol. This intermediate is then reacted with 2-bromoethyl acetate in the presence of a base, such as potassium carbonate, to yield this compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamidoethoxy group, where nucleophiles like hydroxide ions can replace the acetamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Hydroxy derivatives.

Scientific Research Applications

N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamidoethoxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenoxyethyl backbone can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide stands out due to its unique acetamidoethoxy group, which imparts specific chemical properties and reactivity. This structural feature allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-[3-(2-acetamidoethoxy)phenoxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-11(17)15-6-8-19-13-4-3-5-14(10-13)20-9-7-16-12(2)18/h3-5,10H,6-9H2,1-2H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYSZVKIBJZCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC(=CC=C1)OCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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